molecular formula C13H12IN3O2 B5549240 N'-(2-furylmethylene)-2-[(4-iodophenyl)amino]acetohydrazide

N'-(2-furylmethylene)-2-[(4-iodophenyl)amino]acetohydrazide

Cat. No. B5549240
M. Wt: 369.16 g/mol
InChI Key: VAZRTUBUHWPSQA-LZYBPNLTSA-N
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Description

The interest in compounds such as "N'-(2-furylmethylene)-2-[(4-iodophenyl)amino]acetohydrazide" stems from their diverse applications in organic synthesis, materials science, and potentially as intermediates in pharmaceutical synthesis. These compounds are part of a broader class of organic chemicals known for their intriguing molecular architectures and reactivity patterns, which enable a wide range of chemical transformations and applications.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions between appropriate hydrazides and aldehydes or ketones. For instance, the synthesis of similar acetohydrazide derivatives is reported, demonstrating the utility of such methods in creating complex molecular architectures with specific functional groups (Šermukšnytė et al., 2022).

Molecular Structure Analysis

Molecular structure analysis of these compounds typically employs spectroscopic methods and X-ray crystallography. For example, studies have characterized the molecular conformations, intramolecular hydrogen bonding, and natural bond analyses using density functional theory (DFT) and spectroscopic techniques, highlighting the role of specific interactions in defining the molecular structure (Atalay et al., 2019).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and more, depending on the functional groups present. Their reactivity can be tailored by modifying the substituents on the phenyl ring or the heterocycle, allowing for a wide range of chemical transformations.

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystallinity, are crucial for their application in material science and synthesis. For instance, solvatochromism and crystallochromism studies provide insights into the interaction of these compounds with solvents and their behavior in the solid state (El-Sayed et al., 2003).

Scientific Research Applications

Molecular Interactions and Solvatochromism

Studies on similar compounds to N'-(2-furylmethylene)-2-[(4-iodophenyl)amino]acetohydrazide have highlighted their applications in understanding molecular interactions in both solid-state and liquid environments. For example, El-Sayed et al. (2003) investigated hydrophilically functionalized aromatic amino ketones containing furan and thiophene rings, revealing insights into their solvatochromic and crystallochromic properties. These properties are crucial for understanding how these compounds interact with their surroundings, potentially leading to applications in sensing and molecular recognition technologies (El-Sayed et al., 2003).

Spectroscopic Characterization

The electronic absorption spectra of furan derivatives, including structures related to this compound, have been extensively studied. Abu-Eittah and Hammed (1984) focused on the spectral analysis of furan derivatives, highlighting the importance of such studies in predicting the molecular conformation and polarity, which are vital for the development of photonic and electronic materials (Abu-Eittah & Hammed, 1984).

Anticancer Evaluation

Salahuddin et al. (2014) conducted a study on benzimidazole derivatives, which share a similar structural motif with this compound, demonstrating their anticancer potential. Their research highlighted the synthesis, characterization, and in vitro anticancer evaluation of these compounds, offering a foundation for further investigation into their therapeutic applications (Salahuddin et al., 2014).

Nonlinear Optical Properties

The study of nonlinear optical properties of hydrazones by Naseema et al. (2010) showcases the potential of compounds structurally related to this compound in optical device applications. Their findings suggest that these compounds are promising candidates for optical limiters and switches, highlighting their significance in the development of advanced optical materials (Naseema et al., 2010).

properties

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-2-(4-iodoanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12IN3O2/c14-10-3-5-11(6-4-10)15-9-13(18)17-16-8-12-2-1-7-19-12/h1-8,15H,9H2,(H,17,18)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZRTUBUHWPSQA-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NNC(=O)CNC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=N/NC(=O)CNC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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